3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide
Description
3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a heterocyclic amide featuring a benzimidazole core linked via a propanamide chain to a 4-methoxyphenyl Schiff base (methylideneamino group). This structure combines aromatic, hydrogen-bonding, and electron-donating motifs, making it a candidate for pharmacological studies, particularly in enzyme inhibition and antimicrobial research. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-15-8-6-14(7-9-15)12-20-21-18(23)10-11-22-13-19-16-4-2-3-5-17(16)22/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXBEGNBBBAVQC-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325559 | |
| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
518018-61-6 | |
| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
MLS000769034, also known as 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide or SMR000433756, is an immune response modifier that acts as a toll-like receptor 7 agonist. It is commonly used topically to treat warts on the skin of the genital and anal areas.
Mode of Action
The compound’s mode of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue.
Biochemical Pathways
The compound’s action affects the immune response pathways. By acting as a toll-like receptor 7 agonist, it stimulates the innate and acquired immune responses, leading to inflammatory cell infiltration. This results in the apoptosis of diseased tissue, thereby helping to relieve and control wart production.
Biological Activity
3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H18N4O2
- Molecular Weight : 322.4 g/mol
- CAS Number : 5845-40-9
- Structure : The compound contains a benzimidazole ring and a methoxy-substituted phenyl group, contributing to its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide exhibit significant activity against various bacterial and fungal strains.
| Compound | Target Organism | MIC (μg/ml) | Standard Drug | Standard Drug MIC (μg/ml) |
|---|---|---|---|---|
| 3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide | S. aureus | 50 | Ampicillin | 100 |
| 3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide | E. coli | 62.5 | Ciprofloxacin | 25 |
| Similar Derivative | C. albicans | 250 | Griseofulvin | 500 |
The above table illustrates the minimum inhibitory concentration (MIC) values for the compound and its derivatives against selected pathogens, demonstrating promising antibacterial and antifungal activity .
Anticancer Activity
The benzimidazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
In a study assessing the cytotoxic effects of similar compounds, it was found that benzimidazole derivatives could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural components. The presence of specific substituents on the benzimidazole ring or the phenyl group can enhance or reduce activity.
Key findings include:
- Methoxy Substitution : The presence of a methoxy group at the para position of the phenyl ring has been associated with increased antimicrobial activity.
- Amino Groups : Amino substitutions on the benzimidazole ring often enhance anticancer properties by improving binding affinity to target proteins involved in cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study conducted by Noolvi et al. demonstrated that various benzimidazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing superior efficacy compared to traditional antibiotics .
- Anticancer Mechanisms : Research published in "Pharmacological Reviews" highlighted that certain benzimidazole derivatives could induce apoptosis through mitochondrial pathways and inhibit angiogenesis in tumor models .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Derivatives
(a) 3-(Benzimidazol-1-yl)-N-[(4-Bromophenyl)Methylideneamino]Propanamide (BZ19473)
- Structural Difference : Bromine replaces the methoxy group at the para position of the phenyl ring.
- Impact: Electronic Effects: Bromine’s electron-withdrawing nature reduces electron density on the phenyl ring compared to the methoxy group (electron-donating) . Molecular Weight: Higher molecular weight (371.23 vs. ~337 for the methoxy analog) due to bromine’s atomic mass.
(b) 3-(Benzotriazol-1-yl)-N-[(4-Bromophenyl)Ethylideneamino]Propanamide
- Structural Differences: Benzotriazole replaces benzimidazole (two nitrogen atoms vs. one in benzimidazole). Ethylideneamino (–CH=N–CH2–) instead of methylideneamino (–CH2–N=).
- Impact: Stability: Benzotriazole’s weaker basicity compared to benzimidazole may alter pH-dependent solubility.
Propanamide Chain Modifications
(a) 3-(4-Methoxyphenyl)-N-(3-Phenylprop-2-yn-1-yl)Propanamide (5a)
- Structural Difference: Propargyl (prop-2-yn-1-yl) group replaces the methylideneamino-benzimidazole moiety.
- Impact :
(b) 3-(1H-Benzotriazol-1-yl)-N-(4-Methoxyphenyl)-3-Phenylpropanamide
Cycloalkyl and Heterocyclic Variants
3-(4-Methoxyphenyl)-N-(4-Methylcyclohexyl)Propanamide
- Structural Difference: Cyclohexyl group replaces the benzimidazole-methylideneamino unit.
- Impact: Solubility: Cyclohexyl’s nonpolar nature decreases solubility in polar solvents compared to the aromatic benzimidazole group. Applications: Likely used as a synthetic intermediate rather than a bioactive compound .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
